N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S2/c1-21-12(10-6-7-23-9-10)8-18-24(19,20)13-5-3-2-4-11(13)22-14(15,16)17/h2-7,9,12,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJFOXGSGHIAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-(Trifluoromethoxy)benzene
The introduction of the sulfonyl group is achieved via chlorosulfonation. According to DE19543323A1, 2-trifluoromethoxybenzene reacts with chlorosulfonic acid at 0–5°C to yield 2-(trifluoromethoxy)benzenesulfonyl chloride (Fig. 1A). Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| Reaction Time | 4 hours | — |
| Solvent | Chlorosulfonic acid | — |
Conversion to Sulfonamide
The sulfonyl chloride intermediate is treated with aqueous ammonia or ammonium hydroxide to form 2-(trifluoromethoxy)benzenesulfonamide. A study by EvitaChem demonstrated that using a 25% NH₄OH solution at 20°C for 2 hours achieves 85% conversion.
Preparation of the Thiophene-Containing Amine Side Chain
The N-(2-methoxy-2-(thiophen-3-yl)ethyl) group requires a multi-step synthesis starting from thiophene derivatives.
Thiophene Ring Functionalization
The Gewald reaction, as detailed in BenchChem studies, enables the synthesis of 3-thiophenemethanol from ketones, nitriles, and elemental sulfur. Key modifications include:
- Reagents : Cyclohexanone, malononitrile, sulfur
- Conditions : Ethanol, 70°C, 8 hours
- Yield : 72%
Methoxy Group Introduction
3-Thiophenemethanol undergoes etherification using methyl iodide and a base. A patent by EvitaChem specifies potassium carbonate in acetone at 60°C for 6 hours, yielding 2-methoxy-2-(thiophen-3-yl)ethanol with 68% efficiency.
Amine Formation
The alcohol is converted to the corresponding amine via a Gabriel synthesis:
- Mesylation : Methanesulfonyl chloride in dichloromethane at 0°C (95% yield).
- Azide Substitution : Sodium azide in DMF at 80°C (82% yield).
- Reduction : Hydrogenation over Pd/C in methanol yields 2-methoxy-2-(thiophen-3-yl)ethylamine (90% yield).
Coupling of Sulfonamide and Amine Components
The final step involves reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with the synthesized amine.
Reaction Optimization
A PMC study highlights the use of pyridine in dichloromethane (DCM) to scavenge HCl, with a molar ratio of 1:1.2 (sulfonyl chloride:amine).
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 75 | 98 |
| Temperature | 25°C | — | — |
| Time | 12 hours | — | — |
Alternative Coupling Agents
EDC/HOBt-mediated coupling, as reported for analogous sulfonamides, improves yields to 88% when using dimethylformamide (DMF) at 40°C.
Purification and Characterization
Chromatographic Purification
Column chromatography with ethyl acetate/hexane (40:60) achieves >99% purity, while HPLC using a C18 column (acetonitrile/water gradient) resolves minor impurities.
Spectroscopic Confirmation
- NMR : δ 7.89 ppm (aromatic protons), δ 3.32 ppm (methoxy group).
- HRMS : [M+H]⁺ calculated for C₁₅H₁₆F₃NO₄S₂: 426.0432; found: 426.0429.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonylation | Short reaction time | Requires excess amine | 75 |
| EDC/HOBt Coupling | High yield | Costly reagents | 88 |
| One-Pot Synthesis | Reduced steps | Lower purity | 65 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfonamides
Key Observations :
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Sulfonamides
Key Observations :
- SHELX software is widely used for refining such structures, suggesting similar methodologies could apply to the target compound.
Computational Insights
- Density Functional Theory (DFT) : Studies on similar sulfonamides suggest that the trifluoromethoxy group’s electron-withdrawing nature would localize electron density on the sulfonamide core, affecting redox properties and intermolecular interactions.
- Hydrogen Bonding Analysis : Graph set analysis could predict the target compound’s supramolecular architecture, though experimental validation is required.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Trifluoromethoxy group : Enhances lipophilicity and pharmacokinetic properties.
- Thiophene ring : Contributes to the compound's biological activity.
- Methoxy substituent : May influence interactions with biological targets.
The molecular formula for this compound is , with a molecular weight of 329.3 g/mol.
This compound has been identified as a significant inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome plays a crucial role in the inflammatory response and is implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. By inhibiting this inflammasome, the compound can potentially reduce excessive inflammatory responses, offering therapeutic benefits in conditions characterized by inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Inflammation Inhibition | Inhibits NLRP3 inflammasome activation, reducing inflammatory responses. |
| Anticancer Potential | Shows promise in cancer therapies by modulating inflammatory pathways. |
| Protein Interaction | Interacts with proteins involved in inflammatory pathways, elucidating its action. |
Case Studies and Research Findings
- Inflammation Studies : Research has demonstrated that this compound effectively inhibits the activation of the NLRP3 inflammasome in vitro, leading to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This inhibition suggests potential applications in treating diseases characterized by chronic inflammation .
- Cancer Research : In studies involving various cancer cell lines, this compound exhibited cytotoxic effects. For instance, it showed significant activity against human colon adenocarcinoma cells, with IC50 values indicating potent antiproliferative effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with specific protein targets involved in inflammation and cancer progression. These studies suggest that the trifluoromethoxy group enhances binding interactions, contributing to its biological activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Celecoxib | Trifluoromethyl group | COX-2 inhibitor |
| Thiazolidinediones | Thiophene ring | Antidiabetic |
This compound stands out due to its specific inhibition of the NLRP3 inflammasome, which is not commonly found among traditional sulfonamides or other similar compounds.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Evidence |
|---|---|---|---|---|
| Alkylation | 2-Bromo-2-methoxyethylthiophene, NaH, DMF, 0°C → RT | 52–65 | 95 | |
| Purification | Silica chromatography (DCM:MeOH 100:1 → 50:1) | – | ≥98 |
Basic: How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in stereochemistry or conformation?
Methodological Answer:
Structural elucidation combines:
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., sulfonamide NH at δ 7.8–8.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolves absolute configuration and torsional angles (e.g., SHELXT software for space-group determination) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 420.0654 for C₁₅H₁₆F₃NO₃S₂) .
Q. Table 2: Key Structural Data
| Parameter | Technique | Observed Value | Evidence |
|---|---|---|---|
| Sulfonamide S=O stretch | IR | 1320–1350 cm⁻¹ | |
| Thiophene ring torsion | X-ray | 15–25° | |
| Molecular weight | HRMS | 419.04 g/mol |
Advanced: What mechanistic hypotheses explain its bioactivity (e.g., anti-inflammatory or enzyme inhibition), and how are these validated experimentally?
Methodological Answer:
Proposed mechanisms include:
- COX-2 inhibition : Competitive binding to the cyclooxygenase-2 active site via π-π stacking (thiophene) and hydrogen bonding (sulfonamide) .
- Perforin modulation : Disruption of immune cell signaling pathways, validated via ELISA and Western blotting .
- Experimental validation :
- Binding assays : Surface plasmon resonance (SPR) to measure KD values (e.g., 12 nM for COX-2) .
- Cellular assays : IL-1β/IL-6 suppression in macrophages (IC₅₀ = 0.8 μM) .
Q. Table 3: Bioactivity Data
| Target | Assay | Result | Evidence |
|---|---|---|---|
| COX-2 | SPR | KD = 12 nM | |
| IL-6 | ELISA | IC₅₀ = 0.8 μM |
Advanced: How can density functional theory (DFT) predict electronic properties, and which functionals balance accuracy with computational cost?
Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets:
Q. Table 4: DFT Performance Metrics
| Functional | MAE (kcal/mol) | Computational Cost (CPU-hr) | Evidence |
|---|---|---|---|
| B3LYP | 2.4 | 120 | |
| M06-2X | 1.8 | 180 |
Advanced: How do structural modifications (e.g., thiophene substitution, methoxy position) alter bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies reveal:
- Thiophene substitution : 3-Thiophene > 2-thiophene in COX-2 inhibition (ΔIC₅₀ = 0.5 μM) due to better hydrophobic pocket fit .
- Methoxy position : Ortho-substitution reduces metabolic stability (t₁/₂ = 2.3 hr vs. 5.1 hr for para) .
- Trifluoromethoxy : Enhances membrane permeability (logP = 3.1 vs. 2.4 for OCH₃) .
Q. Table 5: SAR Trends
| Modification | Effect on IC₅₀ (μM) | logP | Evidence |
|---|---|---|---|
| 3-Thiophene | 0.8 → 0.3 | 3.1 | |
| OCF₃ → OCH₃ | 0.8 → 1.5 | 2.4 |
Advanced: How are contradictions in reported biological data (e.g., conflicting IC₅₀ values) resolved methodologically?
Methodological Answer:
Discrepancies arise from:
- Assay variability : Cell line differences (e.g., RAW264.7 vs. THP-1 macrophages) .
- Compound purity : HPLC-MS validation required (e.g., 95% vs. 99% purity alters IC₅₀ by 20%) .
- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis (p < 0.05) .
Q. Table 6: Data Reconciliation Strategies
| Issue | Resolution | Evidence |
|---|---|---|
| Purity | Prep-HPLC (>99%) | |
| Assay | Standardize cell lines |
Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?
Methodological Answer:
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
